delta8,9-Dehydro estrone-d4 (Sodium)
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Overview
Description
Delta8,9-Dehydro estrone-d4 (Sodium) is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of a deuterium atom at the fourth position, which enhances its stability and allows for more precise tracking in biological systems. It is commonly used in scientific research to study estrogenic activity and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta8,9-Dehydro estrone-d4 (Sodium) typically involves the isomerization of equilin or its derivatives. The process includes the following steps:
Isomerization: Equilin or its derivatives are subjected to isomerization to form delta8,9-Dehydro estrone.
Sodium Salt Formation: The final step involves the conversion of the compound into its sodium salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of delta8,9-Dehydro estrone-d4 (Sodium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Delta8,9-Dehydro estrone-d4 (Sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Delta8,9-Dehydro estrone-d4 (Sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of estrogen metabolism and synthesis.
Biology: Helps in understanding the role of estrogens in biological systems.
Medicine: Used in the development of estrogen-based therapies and in pharmacokinetic studies.
Industry: Employed in the production of estrogenic compounds and in quality control processes.
Mechanism of Action
Delta8,9-Dehydro estrone-d4 (Sodium) exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to the receptor, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements on DNA. This binding initiates the transcription of specific genes, leading to various physiological effects such as cell growth, differentiation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with similar biological activity.
Equilin: Another naturally occurring estrogen found in horses, closely related to delta8,9-Dehydro estrone.
Equilenin: Similar to equilin, with slight structural differences.
Uniqueness
Delta8,9-Dehydro estrone-d4 (Sodium) is unique due to the presence of deuterium, which enhances its stability and allows for precise tracking in biological systems. This makes it particularly valuable in research applications where accurate measurement and tracking of estrogenic activity are crucial.
Properties
Molecular Formula |
C18H19NaO5S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;[(13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,18-;/m0./s1/i3D,7D2,10D; |
InChI Key |
LLUMKBPKZHXWDL-XVJOFHSBSA-M |
Isomeric SMILES |
[2H]C1=CC2=C(CCC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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